molecular formula C9H9Cl2NO B094519 2,3-Dichloropropionanilide CAS No. 17839-22-4

2,3-Dichloropropionanilide

Cat. No.: B094519
CAS No.: 17839-22-4
M. Wt: 218.08 g/mol
InChI Key: TZDRAQXFGLPUPV-UHFFFAOYSA-N
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Description

2,3-Dichloropropionanilide is a chemical compound with the molecular formula C9H9Cl2NO. It is a position isomer of propanil, a widely used herbicide. This compound is primarily utilized in agricultural settings as a weed-killer, particularly in regions such as the Sahel countries . Its structure consists of a propionanilide backbone with two chlorine atoms attached to the second and third carbon atoms of the propionyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionanilide can be synthesized through the reaction of 2,3-dichloropropionyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-Dichloropropionyl chloride+AnilineThis compound+HCl\text{2,3-Dichloropropionyl chloride} + \text{Aniline} \rightarrow \text{this compound} + \text{HCl} 2,3-Dichloropropionyl chloride+Aniline→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropionanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Propanil (3’,4’-Dichloropropionanilide): Another herbicide with similar structure but different chlorine atom positions.

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a different functional group but similar herbicidal properties.

Uniqueness: 2,3-Dichloropropionanilide is unique due to its specific position of chlorine atoms, which affects its chemical reactivity and herbicidal properties. Its selective action in different plant species makes it a valuable compound in agricultural practices .

Properties

IUPAC Name

2,3-dichloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDRAQXFGLPUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404876
Record name 2,3-Dichloropropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17839-22-4
Record name 2,3-Dichloropropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropropionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the sorption of 2,3-dichloropropionanilide in soil?

A1: Understanding the sorption behavior of this compound in soil is crucial for several reasons. Firstly, it provides insights into the potential mobility and persistence of this compound in the environment. [] This is particularly relevant considering its structural similarity to propanil, a widely used herbicide, suggesting potential environmental impacts. [] Secondly, studying its interaction with different soil components, like organic matter and clay, helps us understand its fate in various soil types. [] This knowledge is essential for predicting its potential leaching into groundwater or uptake by plants, impacting both environmental and human health.

Q2: How does the adsorption of this compound differ in various soil types?

A2: The research demonstrates that this compound exhibits a specific adsorption pattern depending on the soil type. [] This variation is attributed to the differences in the physical and chemical compositions of the five studied soils from the Mauritanian delta of the Senegal River. [] The study highlights that soils richer in organic matter and clay content tend to exhibit higher adsorption of the compound. [] This finding suggests that soil composition plays a crucial role in the fate and transport of this compound in the environment.

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